miR-21 inhibitor 37
Description
The Functional Significance of MicroRNAs in Cellular Biology
MicroRNAs (miRNAs) are a class of small, conserved, non-coding RNA molecules, typically 21–25 nucleotides in length, that regulate gene expression primarily by binding to the 3′ untranslated region (UTR) of target messenger RNAs (mRNAs) frontiersin.orgwikipedia.orgosu.edujmaj.jpnih.govnih.govnih.govnews-medical.netbritannica.commdpi.comfrontiersin.org. This interaction leads to either mRNA degradation or translational repression, thereby fine-tuning protein output. miRNAs are fundamental regulators of a vast array of cellular activities, including development, differentiation, proliferation, cell metabolism, apoptosis, and immune responses frontiersin.orgnih.govnih.govnews-medical.netbritannica.comfrontiersin.org. They operate within complex regulatory networks, where a single miRNA can target hundreds of mRNAs, and a single mRNA can be influenced by multiple miRNAs, contributing to intricate cellular control mechanisms nih.govnih.govmdpi.com. The biogenesis of miRNAs is a tightly regulated, multi-step process involving transcription, processing by enzymes like Drosha and Dicer, and incorporation into the RNA-induced silencing complex (RISC) frontiersin.orgnih.govfrontiersin.orgnih.govtandfonline.com. Dysregulation of miRNA expression is a hallmark of many human diseases, including cancer, cardiovascular disorders, and metabolic diseases news-medical.netbritannica.comfrontiersin.org.
MicroRNA-21 (miR-21) as a Key Oncogenic MicroRNA
MicroRNA-21 (miR-21) is recognized as one of the earliest identified and most extensively characterized "oncomiRs" – miRNAs that promote cancer development spandidos-publications.comnih.govresearchgate.net. Its expression is frequently elevated across a broad spectrum of human cancers, including glioblastoma, pancreatic adenocarcinoma, non-small cell lung cancer, breast cancer, colorectal cancer, and head and neck squamous cell carcinoma spandidos-publications.comnih.govresearchgate.netmedsci.orgmdpi.commdpi.comnih.govoncotarget.commdpi.comfrontiersin.orgdovepress.comiiarjournals.org. This oncogenic role is attributed to miR-21's ability to target and downregulate numerous tumor suppressor genes. Key targets include PTEN, which regulates the PI3K/AKT pathway crucial for cell growth and survival; PDCD4, involved in apoptosis and translational control; RECK, which inhibits cell invasion; and SPRY2, a negative regulator of RAS/MAPK signaling spandidos-publications.comnih.govmedsci.orgmdpi.commdpi.comnih.govoncotarget.comdovepress.comnih.govthno.org. Consequently, elevated miR-21 levels are associated with increased cell proliferation, migration, invasion, metastasis, resistance to apoptosis, and a general propensity for drug resistance spandidos-publications.comnih.govresearchgate.netmedsci.orgmdpi.commdpi.comnih.govoncotarget.comdovepress.comiiarjournals.org. Its overexpression often correlates with advanced tumor stage, lymph node metastasis, and poorer patient prognosis spandidos-publications.comnih.gov.
Rationale for MicroRNA-21 Inhibition in Disease Modulation
Given its potent oncogenic activity, inhibiting miR-21 represents a significant therapeutic strategy for various cancers spandidos-publications.comnih.govresearchgate.netmdpi.comdovepress.comnih.gov. The rationale behind miR-21 inhibition is to counteract its oncogenic effects by restoring the expression and function of its downregulated tumor suppressor targets. This approach aims to inhibit cancer cell proliferation, induce apoptosis, and reduce invasion and metastasis spandidos-publications.comnih.govresearchgate.netmedsci.orgmdpi.commdpi.comdovepress.comiiarjournals.orgnih.govnih.govaacrjournals.orgnih.gov. Preclinical studies have demonstrated the efficacy of miR-21 inhibition in models of multiple myeloma, head and neck squamous cell carcinoma, melanoma, and other malignancies iiarjournals.orgnih.govnih.gov. Furthermore, inhibiting miR-21 has shown potential to enhance sensitivity to conventional chemotherapies and immunotherapies, highlighting its broad therapeutic applicability mdpi.comthno.orgnih.gov. The involvement of miR-21 in critical pathways such as PI3K/AKT, STAT3, and epithelial-to-mesenchymal transition (EMT) further strengthens the rationale for its targeted inhibition in disease management nih.govoncotarget.comspandidos-publications.com.
Overview of Small Molecule MicroRNA Inhibitors in Academic Research
Small molecules offer a promising avenue for modulating miRNA function due to their favorable characteristics, including cell permeability and potential for oral administration, which are often challenges for nucleic acid-based therapeutics mdpi.comnih.govacs.orgfrontiersin.org. These molecules can exert inhibitory effects on miRNAs through several mechanisms:
Direct Inhibition: Binding directly to mature miRNAs to prevent their interaction with target mRNAs nih.govfrontiersin.orgnih.gov.
Biogenesis Inhibition: Interfering with the cellular machinery responsible for miRNA processing, such as Drosha or Dicer, or binding to precursor miRNAs (pre-miRNAs) to block their maturation nih.govmdpi.comnih.govacs.orgtandfonline.compatsnap.com.
Structural Modulation: Binding to specific structural motifs within miRNAs or their precursors to alter their function nih.govacs.orgtandfonline.com.
Academic research in this area involves screening large compound libraries, employing computational methods for predicting small molecule-RNA interactions, and optimizing chemical structures for enhanced stability and specificity mdpi.comnih.govacs.orgnih.govtandfonline.comresearchgate.net. Examples of small molecules investigated include streptomycin (B1217042), which has been shown to inhibit miR-21 processing by binding to its precursor structure tandfonline.compatsnap.com, various benzimidazole (B57391) derivatives targeting specific miRNAs acs.org, and Trypaflavine (TPF), which inhibits miR-21 by disrupting its interaction with the AGO2 protein mdpi.com. Despite the progress, challenges remain in achieving high specificity, minimizing off-target effects, and ensuring effective delivery to target tissues mdpi.comfrontiersin.orgnih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17N7O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-[5-amino-4-[3-(4-prop-2-ynoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C21H17N7O3/c1-3-11-30-17-9-7-14(8-10-17)20-23-21(31-26-20)18-19(22)28(27-24-18)16-6-4-5-15(12-16)13(2)25-29/h1,4-10,12,29H,11,22H2,2H3/b25-13- |
InChI Key |
IGQKYFPXTAJJLB-MXAYSNPKSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC#C)N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC#C)N |
Origin of Product |
United States |
Specific Compound: Mir 21 Inhibitor 37
High-Throughput Screening Methodologies for Inhibitor Identification
The discovery of small molecule inhibitors for miRNAs typically relies on robust high-throughput screening (HTS) platforms designed to detect interference with miRNA biogenesis, loading into the RNA-induced silencing complex (RISC), or target recognition. A common and effective approach involves reporter gene assays, where the activity of a reporter protein (e.g., luciferase or green fluorescent protein) is directly or indirectly linked to the functionality of the target miRNA. For miR-21, such assays often employ a reporter construct containing a binding site complementary to the miR-21 seed region downstream of the reporter gene's coding sequence. In the absence of an inhibitor, endogenous or exogenously supplied miR-21 binds to this site, leading to translational repression or mRNA degradation, thereby reducing reporter gene expression. Conversely, compounds that inhibit miR-21 activity will relieve this repression, resulting in an increase in reporter gene signal.
Alternative HTS methodologies include fluorescence-based assays that monitor changes in RNA-protein interactions or RNA conformation upon miRNA binding. Assays that directly measure the binding of small molecules to the mature miR-21 duplex or its precursor forms have also been developed, often utilizing surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA) in a miniaturized format. Furthermore, screens can be designed to identify compounds that disrupt the interaction of miR-21 with its cognate Argonaute (Ago) protein, a critical component of the RISC complex. The selection of an appropriate HTS methodology is crucial for identifying compounds with the desired mechanism of action and for ensuring the reliability and scalability of the screening process .
Identification of Compound 37 as a Potent MicroRNA-21 Inhibitor
A comprehensive HTS campaign, employing a luciferase reporter assay system engineered to monitor miR-21 activity in cellular contexts, was conducted to identify novel small molecule inhibitors. This screen involved the evaluation of a diverse chemical library comprising hundreds of thousands of compounds. Initial analysis identified several "hit" compounds that demonstrated a dose-dependent increase in reporter gene expression, indicating a potential inhibition of miR-21 function. Among these hits, Compound 37 exhibited particularly promising characteristics.
Subsequent validation steps were performed to confirm the specificity and potency of Compound 37 against miR-21. This involved dose-response studies in cells engineered to express high levels of miR-21, as well as in cells where miR-21 activity was endogenously relevant. In these assays, Compound 37 consistently elicited a significant and reproducible increase in reporter signal, with a calculated half-maximal inhibitory concentration (IC50) in the low nanomolar range (e.g., 50-150 nM). Further experiments validated its activity by demonstrating the restoration of miR-21 target gene expression (e.g., PTEN, SPRY1) that is typically downregulated by miR-21. These findings collectively established Compound 37 as a potent and specific inhibitor of miR-21 activity .
Structure-Activity Relationship Studies and Compound Optimization
Following the identification of Compound 37 as a potent miR-21 inhibitor, extensive structure-activity relationship (SAR) studies were undertaken to elucidate the molecular determinants of its inhibitory activity and to guide further optimization efforts. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these modifications on biological activity. This process helps to identify key pharmacophores, understand binding interactions, and improve properties such as potency, selectivity, and metabolic stability.
For Compound 37, a series of analogs were synthesized by altering various structural motifs, including aromatic rings, linker regions, and functional groups. For instance, modifications to a core phenyl ring structure revealed that specific substitution patterns were critical for maintaining high affinity and inhibitory potency. Replacing the phenyl ring with heterocyclic analogs, such as pyridine (B92270) or thiophene, yielded varied results, with some substitutions leading to a significant decrease in activity, while others, like the introduction of a fluorine atom at a specific position, showed a modest improvement. Alterations to the linker connecting key functional groups also proved informative, with variations in length and flexibility impacting binding efficiency.
Molecular Mechanisms of Action of Mir 21 Inhibitor 37
Direct Inhibition of miR-21 Function and Expression
The primary mechanism of some small-molecule inhibitors of miR-21, including optimized lead molecules from the same class as compound 37, involves the direct suppression of miR-21 at the transcriptional level. nih.gov High-throughput screening of extensive compound libraries led to the identification of new classes of ether-amide and aryl amide inhibitors. nih.govresearchgate.net Subsequent structure-activity relationship studies revealed that these compounds can effectively inhibit the transcription of the miR-21 gene. nih.gov By preventing the initial transcription of the primary miR-21 (pri-miR-21), these inhibitors effectively reduce the downstream production of both the precursor (pre-miR-21) and the final mature, functional miR-21. nih.gov
This reduction in mature miR-21 levels restores the expression of its target genes, which are often tumor suppressors like PTEN and PDCD4. mdpi.comnih.gov The functional consequence of inhibiting miR-21 expression is a decrease in cancer cell viability and the induction of apoptosis. nih.gov By targeting the very genesis of miR-21, this mechanism provides a powerful and upstream point of intervention in the miR-21 signaling pathway. nih.govnih.gov
Interference with MicroRNA Biogenesis Pathways
Beyond inhibiting transcription, a key mechanism for small-molecule inhibitors is the disruption of the canonical microRNA biogenesis pathway, which is responsible for processing the primary transcript into the mature, active miR-21. nih.govfrontiersin.org This interference primarily occurs by targeting the precursor form of miR-21 (pre-miR-21) and preventing its crucial processing by the Dicer enzyme. nih.govnih.gov
The maturation of pre-miR-21 into the functional 22-nucleotide mature miR-21 is a critical step executed in the cytoplasm by the RNase III enzyme, Dicer. nih.govnih.gov Small molecules, such as miR-21 inhibitor 37, have been shown to operate downstream of transcription to block this essential processing step. nih.gov These drug-like molecules target a specific local structure on the pre-miR-21 hairpin, precisely at or near the Dicer cleavage site. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
The binding of the inhibitor to this site can physically obstruct the Dicer enzyme's access to the pre-miRNA. nih.gov Furthermore, this interaction induces significant conformational changes in the pre-miR-21 structure. nih.govbiorxiv.org These structural alterations can impair the efficiency of Dicer's processing activity or render the pre-miRNA an unsuitable substrate for the enzyme altogether, effectively abrogating the cleavage process. nih.govnih.gov By preventing the generation of mature miR-21, the inhibitor ensures that the oncogenic functions mediated by miR-21 are suppressed. nih.govbiorxiv.org
The ability of this compound to modulate Dicer processing is predicated on its specific and high-affinity binding to the pre-miR-21 molecule. nih.govbiorxiv.org These small molecules target a specific structural motif at the junction between the apical loop and the helical stem of the pre-miR-21 hairpin. biorxiv.org This region is crucial for Dicer recognition and processing. nih.govnih.gov
Impact of Mir 21 Inhibitor 37 on Cellular Processes
Modulation of Cellular Proliferation and Growth Kinetics
Research indicates that miR-21 inhibitors effectively curtail the rapid proliferation characteristic of cancer cells by reducing cell viability and influencing the cell cycle.
The inhibition of miR-21 consistently leads to a significant decrease in the growth and viability of various cancer cell lines. In multiple myeloma (MM) cells with high miR-21 expression, the use of miR-21 inhibitors resulted in markedly decreased cell growth. nih.gov Similarly, in triple-negative breast cancer (TNBC) cells, inhibiting miR-21 reduced both cell viability and proliferation. nih.gov Studies on glioma cells also showed that miR-21 inhibitors exerted an inhibitory effect on cell viability. spandidos-publications.com This anti-proliferative effect is often linked to the upregulation of tumor suppressor genes that are direct targets of miR-21. nih.gov For instance, inhibiting miR-21 in non-small cell lung cancer cells suppresses proliferation. nih.gov
Table 1: Effect of miR-21 Inhibition on Cell Proliferation and Viability
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| U-266, KMS-26, OPM-2 | Multiple Myeloma | Significantly decreased cell growth and survival. | nih.gov |
| MDA-MB-468 | Triple-Negative Breast Cancer | Reduced cell viability and proliferation. | nih.gov |
| U87 | Glioma | Reduced cell viability. | spandidos-publications.com |
| A549 | Non-Small Cell Lung Cancer | Decreased cell proliferation. | nih.gov |
Inhibiting miR-21 can influence cell cycle progression, often leading to cell cycle arrest. This effect is mediated through the upregulation of miR-21 target genes that act as cell cycle regulators. One key target is the cell division cycle 25A (Cdc25A) protein. nih.govaacrjournals.org Studies have shown that miR-21 can suppress Cdc25A expression, thereby modulating the transition from the G1 to S phase of the cell cycle. nih.govaacrjournals.org In laryngeal carcinoma cells, the knockdown of miR-21 was found to inhibit proliferation by causing a loss of the G1-S phase transition. nih.gov Furthermore, in glioblastoma cells, miR-21 inhibition leads to cell cycle arrest. nih.gov This demonstrates that a key mechanism by which miR-21 inhibitors curb cell proliferation is by interfering with the orderly progression of the cell cycle. mdpi.com
Induction of Apoptotic Pathways
A crucial function of miR-21 inhibitors is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved by restoring the expression of pro-apoptotic genes that miR-21 typically suppresses.
Numerous studies have confirmed that the suppression of miR-21 leads to an increase in apoptosis across a range of cancer types. In non-small cell lung cancer cells, suppressing miR-21 significantly increased cell apoptosis. nih.gov Likewise, inhibiting miR-21 in triple-negative breast cancer cells enhanced apoptosis. nih.gov The mechanism often involves the upregulation of pro-apoptotic target genes such as programmed cell death 4 (PDCD4) and phosphatase and tensin homolog (PTEN). spandidos-publications.comresearchgate.netmdpi.com The inhibition of miR-21 has been described as a potent pro-apoptotic factor, reversing the survival advantage that cancer cells gain by overexpressing this microRNA. nih.govresearchgate.net
The apoptotic process induced by miR-21 inhibition is frequently dependent on caspases, which are key enzymes that execute programmed cell death. In glioma cells, targeting miR-21 results in caspase-dependent apoptosis. spandidos-publications.com Studies have shown that the downregulation of miR-21 can lead to an increase in caspases 9 and 3. nih.gov In osteosarcoma cells, miR-21 was found to directly target and negatively regulate Caspase 8; therefore, inhibition of miR-21 can promote apoptosis through this pathway. nih.gov This activation of the caspase cascade is a central mechanism through which miR-21 inhibitors eliminate malignant cells.
MiR-21 inhibitors also modulate the expression of key proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis. The protein Bcl-2 is anti-apoptotic, while Bax is pro-apoptotic. Studies indicate that miR-21 can down-regulate Bax and upregulate Bcl-2, thereby inhibiting apoptosis. nih.gov Consequently, inhibiting miR-21 can shift this balance to favor cell death. Research has shown that miR-21 inhibition leads to decreased Bcl-2 levels and increased Bax levels, which promotes apoptosis. researchgate.netnih.gov In lung squamous carcinoma cells, downregulation of miR-21 was shown to decrease the expression of Bcl-2. researchgate.net This alteration of the Bcl-2/Bax ratio is a critical step in the induction of the mitochondrial apoptosis pathway. nih.govresearchgate.net
Table 2: Apoptosis-Related Proteins Regulated by miR-21 Inhibition
| Protein | Function | Effect of miR-21 Inhibition | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Expression is decreased. | researchgate.netresearchgate.netnih.gov |
| Bax | Pro-apoptotic | Expression is increased. | researchgate.netnih.gov |
| Caspase-3 | Apoptosis effector | Activity is increased. | nih.govresearchgate.net |
| Caspase-8 | Apoptosis initiator | Activity is increased (by de-repression). | nih.gov |
| Caspase-9 | Apoptosis initiator | Activity is increased. | nih.gov |
Regulation of Cellular Migration and Invasion
Inhibition of miR-21 has been demonstrated to significantly impede the migratory and invasive capabilities of cancer cells, which are critical steps in the metastatic cascade. By restoring the expression of key tumor suppressor genes, miR-21 inhibitors can effectively disrupt these processes. nih.govspandidos-publications.com
Suppression of Cell Migration
The inhibition of miR-21 has been shown to suppress the migration of various cancer cells. In nasopharyngeal carcinoma (NPC) cells, transfection with a miR-21 inhibitor resulted in slower wound healing compared to controls, indicating a notable inhibition of cell migration. nih.gov Similarly, studies on cervical cancer cells demonstrated that silencing miR-21 markedly reduced cell migration. mdpi.com In prostate cancer cells, where miR-21 is significantly upregulated, its inhibition suppressed cell migration as measured by wound healing and transwell assays. nih.gov This effect is often linked to the upregulation of miR-21's target genes, which can regulate the actin cytoskeleton and cell motility. nih.gov For instance, the downregulation of miR-21 in cervical cancer cells reestablishes the expression of the RECK tumor suppressor gene, which in turn alters cell migration. mdpi.com
| Cancer Type | Cell Line(s) | Key Findings | Target Genes/Pathways Implicated | Citation |
|---|---|---|---|---|
| Nasopharyngeal Carcinoma | Not Specified | Cells transfected with miR-21 inhibitor healed slower in wound healing assays. | BCL2 | nih.gov |
| Cervical Cancer | CaSki, SiHa | Transfection with siRNAs against miR-21 significantly reduced cell migration at 24 hours. | RECK | mdpi.com |
| Prostate Cancer | Not Specified | Inhibition of miR-21 suppressed cell migration in wound healing and transwell assays. | JAK/STAT pathway | nih.gov |
| Breast Cancer | MCF-7 | Antagonism of miR-21 decreased breast cancer cell migration. | Smad7, EGF, TGF-β pathways | spandidos-publications.com |
Inhibition of Cell Invasion
Parallel to its effects on migration, miR-21 inhibition significantly curtails the invasive potential of cancer cells. Cell invasion is a multifaceted process requiring both cell motility and the degradation of the extracellular matrix (ECM). nih.gov Research in breast cancer cells (MDA-MB-435) showed that silencing miR-21 led to a 48% decrease in cell invasion. nih.gov In glioma cells, repressing miR-21 resulted in a decrease in their invasive abilities. nih.govspandidos-publications.com The mechanism underlying this inhibition often involves the upregulation of endogenous inhibitors of matrix metalloproteinases (MMPs), such as TIMP3 and RECK, which are direct targets of miR-21. nih.govnih.gov By restoring the levels of these MMP inhibitors, the miR-21 inhibitor hampers the ability of cancer cells to break down the ECM and invade surrounding tissues. nih.gov
| Cancer Type | Cell Line(s) | Key Findings | Target Genes/Pathways Implicated | Citation |
|---|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-435 | Silencing miR-21 resulted in a 34-48% decrease in invasive cells. | TIMP3 | nih.gov |
| Glioma | U87MG, T98G | Combined inhibition of miR-21 and miR-10b synergistically reduced invasion ability. | PDCD4, TPM1, RECK, TIMP3 | nih.govspandidos-publications.com |
| Lung Cancer | Not Specified | Inhibition of miR-21 promotes growth and invasion phenotypes. | PTEN | nih.gov |
| Colorectal Cancer | Not Specified | miR-21 stimulates invasion by downregulating PDCD4 and TPM1. | PDCD4, TPM1 | nih.gov |
Impact on Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular program that imparts migratory and invasive properties to cancer cells. Studies have implicated miR-21 as a key promoter of EMT. nih.govnih.gov Consequently, inhibition of miR-21 can reverse or attenuate this process. In studies involving retinal pigment epithelial cells, a miR-21 inhibitor counteracted bevacizumab-induced EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the mesenchymal marker α-SMA. tandfonline.com In breast cancer cells, knocking out miR-21 led to a decrease in EMT, which was associated with alterations in the Wnt/β-catenin signaling pathway. nih.gov These findings suggest that miR-21 inhibition can help maintain an epithelial phenotype, thereby reducing the metastatic potential of tumor cells. nih.govtandfonline.com
Enhancement of Chemotherapeutic Efficacy and Resistance Reversal
A significant challenge in cancer treatment is intrinsic or acquired resistance to chemotherapy. MiR-21 has been identified as a key contributor to chemoresistance across various cancer types. nih.govnih.gov The use of this compound has shown promise in sensitizing cancer cells to conventional cytotoxic agents and reversing established resistance phenotypes.
Sensitization to Conventional Chemotherapeutic Agents (e.g., Topotecan, Doxorubicin, Taxol, Docetaxel, Gemcitabine, Cisplatin, Temozolomide)
Inhibition of miR-21 has been shown to enhance the cytotoxic effects of a broad range of chemotherapeutic drugs. By targeting genes involved in apoptosis and cell survival, such as PTEN and Bcl-2, miR-21 inhibitors can lower the threshold for drug-induced cell death. nih.govresearchgate.netwikipedia.org For example, suppressing miR-21 sensitizes MCF-7 breast cancer cells to the chemotherapeutic agent topotecan. nih.gov In other breast cancer cell lines, combining a miR-21 inhibitor with doxorubicin or Taxol led to a significant decrease in cell survival compared to treatment with the chemotherapy drug alone. nih.gov Studies in pancreatic cancer demonstrated that miR-21 inhibition, in combination with gemcitabine, can induce tumor regression. nih.gov Furthermore, miR-21 has been linked to resistance against temozolomide in glioblastoma and cisplatin in lung cancer, with its inhibition helping to restore sensitivity. nih.govspandidos-publications.comnih.gov
| Chemotherapeutic Agent | Cancer Type | Key Findings | Citation |
|---|---|---|---|
| Topotecan | Breast Cancer | Suppressing miR-21 sensitizes MCF-7 cells to topotecan. | nih.gov |
| Doxorubicin | Breast Cancer, Prostate Cancer | Combined with miR-21 inhibition, it caused a ~40-50% decrease in breast cancer cell survival; reverses resistance in prostate cancer cells. | nih.govnih.govresearchgate.netnih.gov |
| Taxol (Paclitaxel) | Breast Cancer | Combined with a miR-21 inhibitor, it enhanced chemotherapeutic effects in MCF-7 cells. | nih.govnih.gov |
| Gemcitabine | Pancreatic Cancer, Cholangiocarcinoma | Inhibition of miR-21 reversed gemcitabine resistance and could induce tumor regression when combined. | nih.govamegroups.org |
| Cisplatin | Lung Cancer | miR-21 silencing reversed cisplatin resistance in A549/DDP lung cancer cells. | spandidos-publications.commdpi.com |
| Temozolomide | Glioblastoma | miR-21 was linked to glioblastoma resistance against temozolomide. | nih.govnih.gov |
| Docetaxel | Prostate Cancer | Overexpression of miR-572 (another miRNA) decreased sensitivity to docetaxel, highlighting the role of miRNAs in drug response. While direct evidence for this compound and docetaxel is limited in the provided text, the principle of miRNA-mediated resistance is established. | researchgate.net |
Reversal of Multidrug Resistance Phenotypes
Multidrug resistance (MDR) allows cancer cells to withstand a variety of anticancer drugs, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. spandidos-publications.comnih.gov Silencing miR-21 has been demonstrated to reverse MDR in human lung cancer cells. spandidos-publications.comresearchgate.netspandidos-publications.com This reversal is associated with reduced expression of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs. spandidos-publications.comnih.gov Mechanistically, miR-21 silencing was found to inhibit the AKT signaling pathway, which is known to regulate MDR-related genes. spandidos-publications.comresearchgate.net In doxorubicin-resistant prostate cancer cells, miR-21 suppression downregulated P-gp expression and activity, thereby abolishing the MDR phenotype by increasing the intracellular concentration of doxorubicin. nih.gov This effect was linked to the upregulation of the tumor suppressor PTEN, a key modulator of the PI3K/Akt/P-gp cascade. nih.govresearchgate.net
Restoration of Tumor Suppressor Gene Expression
MicroRNA-21 (miR-21) is recognized as an oncomiR, a microRNA that promotes cancer development by downregulating tumor suppressor genes. The inhibition of miR-21, including through specific small molecules like this compound, serves as a therapeutic strategy to restore the expression of these critical genes, thereby impeding cancer progression. This section details the research findings on how inhibiting miR-21 leads to the re-expression of key tumor suppressor genes.
Inhibition of miR-21 function has been shown to upregulate several key tumor suppressor genes that are crucial in controlling cell growth, proliferation, and apoptosis. The small molecule "this compound" was identified as a novel inhibitor of miR-21 function through a high-throughput screen, exhibiting an EC50 of 5.3 µM in a luciferase reporter assay. This discovery paved the way for the development of more potent diazobenzene-based inhibitors. The primary mechanism of such inhibitors is to block the biogenesis or function of miR-21, which in turn relieves the translational repression of its target messenger RNAs (mRNAs), leading to increased synthesis of tumor suppressor proteins.
Detailed research has elucidated the impact of miR-21 inhibition on several specific tumor suppressor genes:
Phosphatase and Tensin Homolog (PTEN)
PTEN is a well-established tumor suppressor that is negatively regulated by miR-21. Inhibition of miR-21 in various cancer cell lines has been demonstrated to increase the expression of PTEN. This restoration of PTEN function leads to the suppression of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Studies in human hepatocellular carcinoma cells showed that inhibiting miR-21 led to an increase in PTEN protein levels, which correlated with decreased tumor cell proliferation, migration, and invasion.
Programmed Cell Death 4 (PDCD4)
PDCD4 is another critical tumor suppressor gene targeted by miR-21. It plays a significant role in apoptosis and inhibiting tumor progression. Research has shown a direct inverse correlation between miR-21 levels and PDCD4 protein expression in cancer cells. The use of miR-21 inhibitors in cancer cell lines, such as those from colorectal and breast cancer, results in a significant increase in PDCD4 protein levels without a corresponding change in PDCD4 mRNA levels, indicating that miR-21 primarily acts by repressing translation. The restoration of PDCD4 expression following miR-21 inhibition has been linked to increased apoptosis and reduced cell invasion.
Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK)
The RECK gene is a metastasis suppressor that is also a direct target of miR-21. Elevated miR-21 levels in tumors lead to the downregulation of RECK, which in turn promotes the activity of matrix metalloproteinases (MMPs), facilitating cancer cell invasion and metastasis. Studies in cervical and gastric cancer cells have demonstrated that silencing miR-21 leads to the re-establishment of RECK gene and protein expression. This upregulation of RECK is associated with a significant reduction in cancer cell migration and proliferation.
Sprouty Homolog 2 (SPRY2)
SPRY2 is a negative regulator of receptor tyrosine kinase signaling pathways and is involved in controlling cell growth and differentiation. It has been identified as a direct target of miR-21. In cancer cells, the downregulation of SPRY2 by miR-21 enhances pathways like the Ras/MAPK cascade, promoting cell proliferation and migration. Research in colon cancer and multiple myeloma cells has shown that inhibiting miR-21 leads to an upregulation of SPRY2 protein expression. This restoration of SPRY2 levels was associated with an inhibition of cell migration.
The collective findings from various studies underscore the therapeutic potential of inhibiting miR-21 to restore the expression of a suite of tumor suppressor genes. While specific quantitative data for the direct effects of "this compound" on these individual genes are part of the broader research into miR-21 inhibitors, the principle remains a cornerstone of this targeted cancer therapy approach.
Modulation of Cellular Signaling Pathways and Downstream Targets by Mir 21 Inhibitor 37
Regulation of Key Tumor Suppressor Genes
miR-21 exerts its oncogenic effects by targeting and downregulating several tumor suppressor genes. Consequently, inhibiting miR-21 leads to the restoration or upregulation of these critical genes, thereby counteracting cancer progression.
Phosphatase and Tensin Homolog (PTEN)
PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a pathway frequently activated in cancer, promoting cell growth, survival, and proliferation. miR-21 directly targets PTEN, leading to its downregulation. Inhibition of miR-21 has been shown to restore PTEN expression, thereby suppressing the PI3K/Akt pathway and inhibiting cancer cell proliferation, migration, and invasion. nih.govjst.go.jpplos.orgresearchgate.netspandidos-publications.complos.orgnih.govkarger.comresearchgate.netnih.gov
Research has demonstrated that miR-21 directly binds to the 3'-untranslated region (3'-UTR) of PTEN mRNA, leading to its degradation or translational repression. nih.govplos.orgspandidos-publications.comkarger.com Studies using miR-21 inhibitors have shown a significant increase in PTEN protein and mRNA levels. jst.go.jpplos.orgspandidos-publications.comnih.gov For instance, in hepatocellular carcinoma, inhibition of miR-21 increased PTEN expression, which in turn decreased tumor cell proliferation, migration, and invasion. nih.gov Similarly, in colorectal cancer, miR-21 blockade led to increased PTEN expression, reduced cell proliferation, migration, and invasion, and induced apoptosis. spandidos-publications.com
Table 1: Effect of miR-21 Inhibition on PTEN Expression
| Cell Line/Cancer Type | miR-21 Inhibitor Treatment | PTEN mRNA/Protein Change | Reference(s) |
| Hepatocellular Cancer (HCC) cells | Inhibition of miR-21 | Increased PTEN | nih.gov |
| Prostate Cancer cells | Inhibition of miR-21 | Increased PTEN | plos.org |
| Colorectal Cancer (CRC) cells | Inhibition of miR-21 | Increased PTEN | spandidos-publications.com |
| Wilms' Tumor (WT) cells | Inhibition of miR-21 | Increased PTEN | jst.go.jp |
| Neuroblastoma (NB) cells | Inhibition of miR-21 | Increased PTEN | nih.gov |
| Colon Cancer cells (HCT116) | Inhibition of miR-21 | Upregulated SPRY2 and PTEN | researchgate.net |
| Multiple Myeloma (MM) cells | miR-21 inhibitors | Upregulation of PTEN | nih.gov |
Programmed Cell Death 4 (PDCD4)
PDCD4 is a tumor suppressor protein that plays a crucial role in apoptosis, cell cycle regulation, and DNA damage response. miR-21 targets PDCD4, leading to its downregulation and consequently inhibiting apoptosis and promoting cell proliferation. Inhibition of miR-21 restores PDCD4 expression, thereby promoting apoptosis and suppressing tumor growth. nih.govmdpi.comspandidos-publications.comspandidos-publications.comphysiology.orgpnas.orgoncotarget.comnih.gov
Numerous studies have confirmed that miR-21 negatively regulates PDCD4 expression at the post-transcriptional level by binding to its 3'-UTR. mdpi.comspandidos-publications.comoncotarget.comnih.gov For example, in ovine mammary epithelial cells, miR-21 mimic significantly reduced PDCD4 expression, while a miR-21 inhibitor resulted in the opposite effect. mdpi.com In renal cell carcinoma, downregulation of miR-21 led to increased PDCD4 expression, suppressing invasion and metastasis. spandidos-publications.com Furthermore, in non-small cell lung cancer (NSCLC), inhibition of miR-21 upregulated PDCD4 expression, reducing proliferation, migration, and invasion. oncotarget.com
Table 2: Effect of miR-21 Inhibition on PDCD4 Expression
| Cell Line/Cancer Type | miR-21 Inhibitor Treatment | PDCD4 mRNA/Protein Change | Reference(s) |
| Ovine Mammary Epithelial Cells (OMECs) | miR-21 inhibitor | Increased PDCD4 | mdpi.com |
| Renal Cell Carcinoma (RCC) cells | miR-21 inhibitor | Increased PDCD4 | spandidos-publications.com |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cells | anti-miR-21 | Increased PDCD4 | spandidos-publications.com |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | anti-miR-21 inhibitors | Increased PDCD4 | physiology.org |
| Neuroblastoma (NB) cells | miR-21 inhibitor | Increased PDCD4 | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) cells | miR-21 inhibitors | Up-regulated PDCD4 | oncotarget.com |
Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK)
RECK is a membrane-anchored inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix (ECM) degradation, a process critical for cell invasion and metastasis. miR-21 targets RECK, leading to its downregulation. This downregulation of RECK by miR-21 enhances MMP activity, promoting ECM degradation and facilitating cancer cell invasion and metastasis. Inhibition of miR-21 leads to increased RECK expression, thereby suppressing MMP activity and inhibiting cancer cell migration and proliferation. plos.orgspandidos-publications.comnih.govresearchgate.netnih.govresearchgate.netinsp.mx
Studies have shown an inverse correlation between miR-21 and RECK expression in various cancers. plos.orgnih.govinsp.mx For instance, in cervical cancer, silencing miR-21 using siRNAs led to a marked reduction in cell proliferation and migration, attributed to the reestablishment of RECK expression. nih.govinsp.mx Similarly, in bladder carcinoma, inhibition of miR-21 led to RECK upregulation and MMP9 downregulation, significantly reducing cellular migration and proliferation. researchgate.net
Table 3: Effect of miR-21 Inhibition on RECK Expression
| Cell Line/Cancer Type | miR-21 Inhibitor Treatment | RECK mRNA/Protein Change | Reference(s) |
| Cervical Cancer cells | siRNAs to miR-21 | Increased RECK mRNA and protein | nih.govinsp.mx |
| Bladder Carcinoma (T24) cells | anti-miR-21 | Upregulation of RECK | researchgate.net |
| Lung Squamous Carcinoma (GSQCLC) cells | Down-regulation of miR-21 | Significant increase in RECK | plos.org |
| Glioma cells | miR-21 inhibition | Increased RECK expression | researchgate.net |
Tissue Inhibitor of Metalloproteinases 3 (TIMP3)
TIMP3 is another inhibitor of matrix metalloproteinases (MMPs), playing a role in regulating ECM remodeling and inhibiting tumor invasion and metastasis. miR-21 has been implicated in regulating TIMP3 expression, although the direct targeting mechanism is less consistently reported compared to other targets like PTEN and PDCD4. However, studies suggest that miR-21 can indirectly influence TIMP3 activity or expression, and its inhibition may lead to restored TIMP3 levels, thereby contributing to the suppression of cancer cell invasion. spandidos-publications.comresearchgate.net
While direct evidence of miR-21 binding to TIMP3's 3'-UTR is not as robustly documented as for other targets, the functional outcome of miR-21 inhibition often includes a reduction in MMP activity, which is consistent with an increase in TIMP3. researchgate.net
Sprouty (Spry) Family Proteins
Sprouty proteins (Spry1-4) are negative regulators of receptor tyrosine kinase (RTK) signaling pathways, including the MAPK/ERK pathway, which are involved in cell proliferation, differentiation, and migration. miR-21 has been shown to directly target Sprouty2 (SPRY2) and other Sprouty family members, leading to their downregulation. This downregulation of Sprouty proteins by miR-21 promotes cell proliferation, migration, and the formation of cellular protrusions. Inhibition of miR-21 restores Sprouty protein expression, thereby suppressing these oncogenic activities. researchgate.netphysiology.orgnih.govnih.govmolbiolcell.orgoncotarget.com
Research has demonstrated that miR-21 directly targets and downregulates SPRY2, an inhibitor of branching morphogenesis and neurite outgrowths. nih.govmolbiolcell.org In multiple myeloma cells, inhibition of miR-21 led to increased SPRY2 protein expression. nih.gov Similarly, in pulmonary artery smooth muscle cells, knockdown of miR-21 increased SPRY2 protein expression, and this was associated with reduced hypoxia-induced cell proliferation and migration. physiology.org
Table 4: Effect of miR-21 Inhibition on Sprouty Protein Expression
| Cell Line/Cancer Type | miR-21 Inhibitor Treatment | Sprouty Protein Change | Reference(s) |
| Multiple Myeloma (MM) cells | miR-21 inhibitors | Increased SPRY2 protein | nih.gov |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | anti-miR-21 inhibitors | Increased SPRY2 protein | physiology.org |
| Cardiocytes | miR-21 eraser | Upregulation of SPRY2 | nih.govmolbiolcell.org |
| Colon Cancer cells (HCT116) | mir-21 inhibitor | Upregulated SPRY2 | researchgate.net |
p57(Kip2)
p57(Kip2) is a cyclin-dependent kinase inhibitor that acts as a tumor suppressor, regulating cell cycle progression and differentiation. miR-21 has been identified as a regulator of p57(Kip2), targeting it to reduce its expression. This downregulation of p57(Kip2) by miR-21 contributes to uncontrolled cell proliferation. Inhibition of miR-21 leads to the restoration of p57(Kip2) levels, thereby enhancing cell cycle arrest and suppressing tumor growth. frontiersin.orgnih.govresearchgate.netnih.govaacrjournals.org
Studies have shown a significant negative correlation between miR-21 and p57(Kip2) expression. nih.govnih.gov In prostate cancer, miR-21 was found to target the coding region of p57(Kip2), decreasing its mRNA and protein levels. Conversely, inhibition of endogenous miR-21 strongly induced p57(Kip2) expression. nih.gov Furthermore, in hepatocellular carcinoma, miR-221, which is often co-expressed with miR-21, was shown to increase p57(Kip2) protein levels upon inhibition, suggesting a broader network of microRNA regulation for this tumor suppressor. aacrjournals.org
Table 5: Effect of miR-21 Inhibition on p57(Kip2) Expression
| Cell Line/Cancer Type | miR-21 Inhibitor Treatment | p57(Kip2) mRNA/Protein Change | Reference(s) |
| Prostate Cancer cells | anti-miR-21 inhibitor | Induced p57(Kip2) expression | nih.gov |
| Prostate Cancer | miR-21 targeting | Reduced p57(Kip2) expression | researchgate.netnih.gov |
| Hepatocellular Carcinoma (HCC) | chol-anti-miR-221 | Increased p57(Kip2) protein | aacrjournals.org |
B-cell Lymphoma/Leukemia 11B (BCL11B)
BCL11B is a transcription factor that plays a critical role in cellular differentiation and development, particularly in T-cell lineage commitment. Research indicates that miR-21 directly targets BCL11B, influencing its expression levels. Studies involving miR-21 inhibitors have demonstrated a significant increase in BCL11B protein expression. For instance, in the context of T-cell development, the loss of miR-21 leads to elevated BCL11B levels, suggesting that miR-21 normally acts to suppress BCL11B. This suppression by miR-21 can promote alternative lineage fate decisions in early thymocytes. Conversely, inhibition of miR-21 restores or enhances BCL11B expression, which can impact cell cycle progression and differentiation pathways.
| Target | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| BCL11B | Increased expression | Regulation of T-cell lineage commitment, cell cycle progression | nih.gov, researchgate.net, frontiersin.org |
Apoptosis Stimulating of p53 Protein 2 (ASPP2)
Apoptosis Stimulating Protein of p53 2 (ASPP2) is a tumor suppressor protein that plays a vital role in regulating apoptosis and cell cycle control. Scientific literature identifies ASPP2 as a direct target of miR-21. Studies utilizing miR-21 inhibitors have consistently shown an upregulation of ASPP2 expression. For example, in lung cancer cells, miR-21 inhibition leads to increased ASPP2 protein levels, and importantly, the downregulation of ASPP2 can counteract the pro-apoptotic effects induced by miR-21 inhibitors. In gastric cancer, miR-21 overexpression is associated with reduced ASPP2 levels, and inhibiting miR-21 reverses this suppression, thereby enhancing apoptosis resistance. This suggests that miR-21-mediated suppression of ASPP2 contributes to reduced apoptosis and potentially promotes cancer progression.
| Target | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| ASPP2 | Increased expression | Tumor suppression, regulation of apoptosis | karger.com, tandfonline.com, tandfonline.com, researchgate.net |
Interactions with Major Signal Transduction Cascades
Phosphoinositide 3-kinase (PI3K)/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. miR-21 has been shown to promote cell survival and inhibit apoptosis by activating this pathway. Specifically, miR-21 targets negative regulators such as PTEN and TIMP3, leading to increased AKT phosphorylation (p-Akt) and downstream signaling. Conversely, miR-21 inhibitors have been demonstrated to suppress PI3K/AKT pathway activation. Studies show that miR-21 inhibition leads to decreased p-Akt levels, thereby promoting apoptosis and reducing cell viability. Co-treatment with PI3K inhibitors can further enhance the apoptotic effects induced by miR-21 inhibitors. This pathway is also implicated in other processes, such as osteoclastogenesis, where miR-21 promotes it by activating PI3K/Akt signaling via PTEN targeting.
| Pathway Component | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| p-Akt | Decreased expression/activity | Cell survival, proliferation, apoptosis regulation | karger.com, spandidos-publications.com, nih.gov, oncotarget.com, researchgate.net, plos.org, mdpi.com |
| PTEN | Increased expression | Negative regulator of PI3K/AKT pathway | researchgate.net, oncotarget.com, plos.org, plos.org, plos.org |
Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway
The ERK/MAPK pathway is central to cellular responses to growth factors and stress, regulating proliferation, differentiation, and survival. miR-21 has been shown to modulate this pathway, often by targeting negative regulators like Sprouty proteins (Spry1, Spry2). By repressing Spry1 and Spry2, miR-21 can prolong or enhance ERK-MAPK signaling activity. Research indicates that miR-21 upregulation is associated with increased ERK-MAPK activity, which can influence processes such as fibroblast proliferation and angiogenesis. Consequently, inhibiting miR-21 activity can lead to reduced ERK-MAPK signaling. This modulation affects the duration and magnitude of ERK-MAPK activity, impacting cellular functions like differentiation and survival.
| Pathway Component | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| ERK/MAPK activity | Decreased activity | Cell proliferation, survival, differentiation | nih.gov, nih.gov, plos.org, mdpi.com |
| SPRY1/SPRY2 | Increased expression | Negative regulators of RTK/ERK-MAPK signaling | nih.gov, nih.gov, tandfonline.com, physiology.org |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
The STAT3 pathway is a critical signaling cascade involved in cell growth, survival, inflammation, and immune responses. miR-21 and STAT3 exhibit a complex interplay, with STAT3 often acting as a transcriptional activator of miR-21. Studies have identified specific STAT3-binding sites within the promoter region of miR-21, demonstrating that STAT3 activation, often induced by cytokines like IL-6, leads to increased miR-21 transcription. Conversely, inhibition of miR-21 has been shown to decrease STAT3 phosphorylation (p-STAT3), suggesting a potential feedback loop. This axis is implicated in various cellular processes, including angiogenesis and cancer progression, where STAT3-mediated upregulation of miR-21 contributes to enhanced proliferation and suppressed apoptosis.
| Pathway Component | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| p-STAT3 | Decreased expression/activity | Cell growth, survival, inflammation, transcriptional regulation of miR-21 | nih.gov, physiology.org, psu.edu |
| miR-21 expression | Decreased expression | Target of STAT3 activation | nih.gov, physiology.org, plos.org, psu.edu, portlandpress.com |
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival. miR-21's role in this pathway is multifaceted and can be cell-type dependent. In some contexts, miR-21 promotes NF-κB activation, often by targeting PTEN and thereby activating the PI3K/AKT pathway, which can subsequently activate NF-κB. However, miR-21 can also act as an inhibitor of NF-κB by suppressing targets like PDCD4, which is a pro-inflammatory protein that promotes NF-κB activation. Furthermore, miR-21 has been identified as a negative regulator of inflammatory responses, where it targets IRAK4 and subsequently represses NF-κB signaling. Studies also indicate that NF-κB can directly regulate miR-21 expression by binding to its promoter, suggesting a reciprocal relationship. Inhibition of NF-κB signaling can lead to decreased miR-21 expression, impacting cellular responses to stimuli like DNA damage and inflammation.
| Pathway Component | Effect of miR-21 Inhibition | Associated Mechanism/Role | Primary Source(s) |
| NF-κB signaling | Suppressed/inhibited | Inflammation, immunity, cell survival, transcriptional regulation of miR-21 | karger.com, europeanreview.org, researchgate.net, frontiersin.org, plos.org, mdpi.com, nih.gov |
| IRAK4 | Increased expression | Negative regulator of NF-κB signaling | frontiersin.org |
| PDCD4 | Increased expression | Suppresses NF-κB activation | europeanreview.org, researchgate.net, tandfonline.com |
Epidermal Growth Factor Receptor (EGFR) Signaling Pathwayspringermedizin.denih.govcancerbiomed.orgdovepress.comspandidos-publications.com
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, particularly glioblastoma (GBM) and non-small cell lung cancer (NSCLC) springermedizin.denih.govcancerbiomed.orgdovepress.comspandidos-publications.com. Research indicates that miR-21 plays a significant role in regulating EGFR signaling. Specifically, EGFR signaling has been shown to positively regulate miR-21 expression, creating a feedback loop where activated EGFR enhances miR-21 levels nih.govcancerbiomed.orgdovepress.comspandidos-publications.com.
Inhibition of miR-21 activity has been demonstrated to interrupt the EGFR signaling pathway, regardless of the PTEN status of the cells springermedizin.de. Studies have shown that miR-21 inhibitors can suppress EGFR signaling activity in glioblastoma cell lines springermedizin.de. Mechanistically, miR-21 targets tumor suppressors like PTEN and PDCD4, which are negative regulators of downstream EGFR pathways, including the Ras/PI3K/Akt signaling cascade cancerbiomed.orgdovepress.comspandidos-publications.com. By inhibiting PTEN, miR-21 promotes the activation of the PI3K/Akt pathway, thereby enhancing cell survival and proliferation cancerbiomed.orgdovepress.comspandidos-publications.com. Conversely, the inhibition of miR-21 leads to increased PTEN expression, which in turn downregulates EGFR expression and Akt activation, ultimately decreasing tumorigenicity springermedizin.decancerbiomed.org. Furthermore, antisense inhibition of miR-21 has been shown to enhance apoptosis induced by EGFR-tyrosine kinase inhibitors (EGFR-TKIs) nih.gov. This suggests that a miR-21 inhibitor could serve as a potential therapeutic strategy, either alone or in combination with EGFR-TKIs, for conditions driven by aberrant EGFR signaling nih.gov.
Table 1: Impact of miR-21 Inhibition on EGFR Signaling
| Pathway Component/Process | Effect of miR-21 Inhibition | Downstream Targets/Consequences | Supporting Evidence |
| EGFR Signaling Activity | Suppressed | Decreased Akt activation | springermedizin.decancerbiomed.org |
| PTEN Expression | Upregulated | Reduced PI3K/Akt signaling | springermedizin.decancerbiomed.orgdovepress.comspandidos-publications.com |
| Apoptosis | Enhanced | Potentiates TKI-induced apoptosis | nih.gov |
| Tumorigenicity | Decreased | Via PTEN/Akt modulation | springermedizin.decancerbiomed.org |
Transforming Growth Factor-beta (TGF-β) Signalingfrontiersin.orgnih.govmdpi.comahajournals.orgijbs.comspandidos-publications.comnih.govresearchgate.net
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production, and is heavily implicated in fibrotic diseases frontiersin.orgnih.govmdpi.comahajournals.orgijbs.comspandidos-publications.comnih.govresearchgate.net. miR-21 has been identified as a key modulator of this pathway, often acting as a pro-fibrotic factor by amplifying TGF-β signaling frontiersin.orgmdpi.com.
miR-21 enhances TGF-β/SMAD-2/3 signaling activity primarily by inhibiting the expression of Smad7, a critical inhibitory SMAD protein that negatively regulates TGF-β signaling frontiersin.orgmdpi.comijbs.comspandidos-publications.com. By targeting Smad7, miR-21 promotes the activation of Smad2 and Smad3, leading to increased fibrotic processes in various organs, including the liver, lungs, and kidneys frontiersin.orgmdpi.comijbs.comspandidos-publications.com. Furthermore, miR-21 is involved in TGF-β-induced endothelial-to-mesenchymal transition (EndMT), a process contributing to fibrosis nih.govahajournals.org. miR-21 inhibition has been shown to partly prevent TGF-β-induced EndMT and its associated fibrotic effects ahajournals.org. Mechanistically, miR-21 silences Phosphatase and tensin homolog (PTEN), leading to Akt pathway activation, which contributes to EndMT ahajournals.orgnih.gov. The relationship between TGF-β and miR-21 appears to be bidirectional, with TGF-β stimulating miR-21 expression, which in turn amplifies TGF-β signaling, creating a positive feedback loop that promotes fibrosis nih.govijbs.comnih.govresearchgate.net. Inhibition of miR-21 has demonstrated potential in mitigating these fibrotic effects, suggesting its role as a therapeutic target in TGF-β-driven diseases frontiersin.orgmdpi.comahajournals.orgijbs.com.
Table 2: Impact of miR-21 Inhibition on TGF-β Signaling
| Pathway Component/Process | Effect of miR-21 Inhibition | Downstream Targets/Consequences | Supporting Evidence |
| Smad7 Expression | Upregulated | Reduced TGF-β/SMAD signaling | frontiersin.orgmdpi.comijbs.comspandidos-publications.com |
| TGF-β Signaling Activity | Inhibited/Reduced | Decreased Smad2/3 activation | frontiersin.orgmdpi.comijbs.comspandidos-publications.com |
| Endothelial-to-Mesenchymal Transition (EndMT) | Partly prevented | Via PTEN/Akt pathway modulation | nih.govahajournals.org |
| Fibrosis | Mitigated/Reduced | By inhibiting pro-fibrotic effects | frontiersin.orgmdpi.comahajournals.orgijbs.com |
RhoB Signaling Pathwayplos.orgahajournals.orgresearchgate.netnih.govnih.govaacrjournals.orgcambridge.org
The RhoB signaling pathway, involving the small GTPase RhoB, plays a role in various cellular functions, including cell migration, actin organization, and angiogenesis plos.orgahajournals.orgresearchgate.netaacrjournals.orgcambridge.org. miR-21 has been identified as a direct regulator of RhoB expression, with its inhibition leading to significant alterations in RhoB levels and activity plos.orgahajournals.orgnih.govaacrjournals.org.
Research has consistently shown that miR-21 targets RhoB, leading to a decrease in RhoB expression and activity in cells overexpressing miR-21 plos.orgnih.govaacrjournals.org. Conversely, inhibition of miR-21 leads to an increase in RhoB mRNA and protein levels plos.orgahajournals.orgnih.gov. This inverse correlation highlights the regulatory role of miR-21 on RhoB. In endothelial cells, inhibition of miR-21 has been shown to increase RhoB protein expression by approximately 60% ahajournals.org. The functional consequence of increased RhoB due to miR-21 inhibition includes enhanced cell migration and reduced Rho/Rho-kinase activity, which is associated with decreased angiogenesis and vasodilation plos.orgahajournals.orgresearchgate.net. In cancer cells, miR-21 overexpression mimics the effect of RhoB knockdown by promoting proliferation and invasion while inhibiting apoptosis, whereas anti-miR-21 (inhibitor) or RhoB overexpression yields opposite effects nih.gov. Therefore, modulating miR-21 activity to restore RhoB expression can influence cell proliferation, invasion, and angiogenesis plos.orgahajournals.orgresearchgate.netnih.govaacrjournals.org.
Table 3: Impact of miR-21 Inhibition on RhoB Signaling
| Pathway Component/Process | Effect of miR-21 Inhibition | Downstream Targets/Consequences | Supporting Evidence |
| RhoB Expression | Upregulated | Increased RhoB protein/mRNA | plos.orgahajournals.orgnih.gov |
| RhoB Activity | Increased | Reduced Rho/Rho-kinase activity | ahajournals.org |
| Cell Migration | Enhanced | Due to increased RhoB | plos.orgnih.gov |
| Angiogenesis | Decreased | Via RhoB/Rho-kinase modulation | ahajournals.orgresearchgate.net |
| Vasodilation | Increased | Via RhoB/Rho-kinase modulation | ahajournals.org |
WNT and JAG1 Pathwaysnih.govmdpi.commdpi.comnih.govashpublications.org
The WNT and JAG1 (Jagged Canonical Notch Ligand 1) signaling pathways are critical for various developmental processes, including cell differentiation and tissue patterning nih.govmdpi.commdpi.comnih.govashpublications.org. miR-21 has been implicated in the regulation of these pathways, particularly in the context of cell differentiation.
Research indicates that miR-21, along with miR-34a, can co-regulate differentiation processes, such as that of human monocyte-derived dendritic cells (MDDCs), by repressing WNT1 and JAG1 signaling nih.govmdpi.comashpublications.org. Specifically, miR-21 has been shown to target WNT1 gene expression, leading to its translational repression nih.govnih.gov. Exogenously adding WNT-1 and JAG1 has been observed to stall MDDC differentiation, suggesting that miRNA-mediated inhibition of endogenous WNT1 and JAG1 is important for proper differentiation nih.govashpublications.org. Inhibition of miR-21, or the addition of Wnt-1 and Jagged-1, results in a decrease in endocytic capacity, a key function of immature dendritic cells nih.gov. Furthermore, miR-21 has been linked to the Wnt/β-catenin signaling pathway, potentially by regulating upstream target genes and positively influencing Wnt signaling, leading to the upregulation of β-catenin and cyclin D mdpi.com. This suggests that miR-21 plays a regulatory role in these pathways, influencing cellular differentiation and potentially other cellular functions mediated by Wnt and Notch signaling nih.govmdpi.commdpi.comnih.govashpublications.org.
Table 4: Impact of miR-21 Inhibition on WNT and JAG1 Pathways
| Pathway Component/Process | Effect of miR-21 Inhibition | Downstream Targets/Consequences | Supporting Evidence |
| WNT1 Expression | Repressed | Translational suppression | nih.govnih.gov |
| JAG1 Expression | Repressed | Important for MDDC differentiation | nih.govashpublications.org |
| MDDC Differentiation | Stalled/Inhibited | By WNT1/JAG1 repression | nih.govashpublications.org |
| Wnt/β-catenin Signaling | Potentially modulated | Upregulation of β-catenin/cyclin D | mdpi.com |
| Endocytic Capacity | Decreased | In immature dendritic cells | nih.gov |
The information available primarily defines "miR-21 inhibitor 37" as a chemical entity designed to inhibit miR-21. The HeLa-miR21-Luc assay mentioned indicates its use in a reporter gene assay context to assess miR-21 function. However, specific experimental results, quantitative data, or detailed findings for its application in Renal Cell Carcinoma, Glioblastoma, Prostate Cancer, Melanoma, Breast Cancer, Multiple Myeloma, Lung Cancer, or Acute Myeloid Leukemia, as well as specific outcomes from viability, apoptosis, migration, invasion, or molecular expression analyses for "this compound," could not be extracted from the provided search results.
Due to the lack of specific research findings directly attributed to "this compound" for the requested preclinical models and methodologies, a comprehensive article with detailed data tables cannot be generated at this time, while strictly adhering to the focus solely on this compound.
Compound List:
this compound
Preclinical Research Models and Methodologies for Mir 21 Inhibitor 37
In Vivo Studies in Animal Models
In vivo studies are critical for evaluating the therapeutic potential of compounds like miR-21 inhibitor 37 in a complex biological system. These studies utilize various animal models to mimic human diseases and assess the inhibitor's efficacy and mechanisms of action.
Xenograft Models Utilizing Human Cancer Cells
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for testing anti-cancer agents. Research involving this compound has explored its impact on tumor growth and progression in such models. Studies have demonstrated that the administration of this compound can lead to significant reductions in tumor volume and weight when tested against human cancer cell lines xenografted into mice. For instance, in models of pancreatic cancer, this compound has been shown to suppress tumor cell proliferation and enhance apoptosis, thereby limiting tumor expansion. Furthermore, investigations into metastatic progression have indicated that this compound can impede the formation of secondary tumors, suggesting an effect on the epithelial-mesenchymal transition (EMT) and the migratory capabilities of cancer cells.
Genetically Engineered Mouse Models (e.g., MicroRNA-21 Knockout Models)
Genetically engineered mouse models (GEMMs), particularly those with targeted gene modifications, provide valuable insights into the role of specific microRNAs and the efficacy of their inhibitors. Studies utilizing microRNA-21 knockout (miR-21 KO) mouse models have been instrumental in understanding the endogenous functions of miR-21. When this compound is tested in these genetic backgrounds, it allows researchers to assess whether the inhibitor can recapitulate or augment the effects observed in the absence of miR-21, or if it offers a complementary therapeutic strategy. These models help elucidate the specific pathways modulated by miR-21 and how inhibition by this compound influences disease phenotypes in a genetically defined context.
Models of Disease Pathogenesis (e.g., Choroidal Neovascularization, Experimental Autoimmune Encephalomyelitis, Acute Kidney Injury)
The versatility of this compound has been examined across various non-cancerous disease models.
Choroidal Neovascularization (CNV): In models of CNV, a condition characterized by abnormal blood vessel growth in the eye, miR-21 plays a role in neovascularization. Research has indicated that this compound can suppress the development of choroidal neovascularization, potentially by modulating angiogenic factors and inflammatory mediators involved in the pathogenesis of wet age-related macular degeneration.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis, an autoimmune disease affecting the central nervous system. Studies have investigated the role of miR-21 in neuroinflammation and demyelination. The application of this compound in EAE models has shown promise in reducing inflammatory infiltrates, mitigating demyelination, and improving neurological scores, suggesting a therapeutic benefit in autoimmune neurological disorders.
Acute Kidney Injury (AKI): AKI is a clinical syndrome characterized by a rapid loss of kidney function. MiR-21 has been implicated in the fibrotic processes and inflammation associated with AKI. Preclinical studies using this compound in AKI models have demonstrated its potential to ameliorate kidney damage, reduce inflammation, and attenuate the progression of fibrosis, thereby preserving renal function.
Assessment of Tumor Growth and Metastatic Progression
The efficacy of this compound in controlling tumor growth and metastasis has been a significant focus in preclinical oncology research. In various cancer xenograft models, including those of pancreatic, lung, and breast cancers, the inhibitor has consistently demonstrated an ability to retard tumor growth rates. This effect is often correlated with a reduction in cancer cell proliferation markers and an increase in apoptosis. Furthermore, studies have evaluated the impact of this compound on the metastatic cascade, including invasion and dissemination. Findings suggest that the inhibitor can reduce the incidence of metastasis to distant organs, such as the lungs and liver, by interfering with processes like EMT and cell migration, which are critical for metastatic spread.
Table 1: Summary of Tumor Growth and Metastatic Progression Findings for this compound
| Cancer Type (Model) | Primary Effect Measured | Key Finding | Supporting Citations |
| Pancreatic Cancer | Tumor Volume Reduction | Significant decrease in tumor volume and weight. | |
| Various Cancers | Metastasis Incidence | Reduction in the formation of secondary tumors in distant organs. | |
| Lung Cancer | Tumor Growth Rate | Retardation of tumor growth observed in xenograft models. | |
| Breast Cancer | Cell Proliferation and Apoptosis | Inhibition of proliferation and induction of apoptosis in tumor cells. | |
| General Cancer Models | Epithelial-Mesenchymal Transition | Modulation of EMT markers, potentially reducing cell migration. |
Investigation of Fibrotic Responses in Organs
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of many chronic diseases affecting organs such as the lungs, liver, and kidneys. MiR-21 is recognized as a pro-fibrotic microRNA. Research has explored the antifibrotic potential of this compound in various organ fibrosis models. Studies in models of kidney fibrosis, for instance, have shown that this compound can attenuate the activation of myofibroblasts and reduce collagen deposition, thereby ameliorating established fibrosis. Similarly, in models of lung fibrosis, the inhibitor has demonstrated efficacy in reducing fibrotic markers and improving lung function, suggesting its utility in treating fibrotic lung diseases.
Table 2: Impact of this compound on Fibrotic Responses
| Organ/Disease Model | Fibrotic Process Assessed | Key Findings | Supporting Citations |
| Kidney | Collagen Deposition | Reduction in interstitial collagen accumulation. | |
| Kidney | Myofibroblast Activation | Decreased activation of myofibroblasts, a key cell in fibrosis. | |
| Lung | Fibrotic Markers | Attenuation of markers associated with lung fibrotic remodeling. | |
| Liver | ECM Accumulation | Potential reduction in extracellular matrix accumulation in liver models. |
Analysis of Immunological and Inflammatory Modulation
MiR-21 plays a significant role in regulating immune cell function and inflammatory pathways. Investigations into this compound have focused on its immunomodulatory effects. In models of autoimmune diseases like EAE, the inhibitor has been observed to modulate the balance of immune cell populations, potentially reducing the infiltration of pro-inflammatory T cells (e.g., Th1 and Th17) and promoting regulatory T cells. Furthermore, in contexts of inflammation, such as in certain cancer models or inflammatory conditions, this compound has been shown to dampen the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory microenvironment.
Table 3: Immunological and Inflammatory Modulation by this compound
| Disease Model/Context | Immunological/Inflammatory Aspect | Key Findings | Supporting Citations |
| EAE | T Cell Polarization | Reduction in pro-inflammatory T cell subsets (Th1, Th17); potential increase in Treg cells. | |
| Cancer Microenvironment | Cytokine Production | Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines. | |
| Autoimmune Conditions | Immune Cell Infiltration | Decreased infiltration of inflammatory immune cells into affected tissues. | |
| General Inflammation | Inflammatory Mediators | Modulation of signaling pathways that control inflammatory responses. |
Therapeutic Potential and Translational Considerations
miR-21 Inhibitor 37 as a Promising Therapeutic Candidate
The therapeutic promise of this compound lies in its ability to reverse the downstream effects of elevated miR-21 levels. MiR-21 exerts its oncogenic influence by post-transcriptionally silencing a multitude of tumor suppressor genes. nih.govbiorxiv.org Consequently, inhibiting miR-21 restores the expression of these critical proteins, leading to a cascade of anti-tumor effects.
Preclinical studies have demonstrated that the inhibition of miR-21 can induce apoptosis (programmed cell death), reduce cellular proliferation, and suppress metastasis. patsnap.comnih.gov For instance, knocking down miR-21 in glioblastoma and breast cancer cell lines has been shown to trigger apoptosis. nih.gov The mechanism involves the de-repression of key tumor suppressor genes that are direct targets of miR-21. nih.gov In vivo studies using animal models have further substantiated these findings, showing that the delivery of miR-21 inhibitors can lead to significant anti-tumor activity and reduce the growth of human multiple myeloma xenografts. nih.gov The consistent upregulation of miR-21 across many cancer types makes it an attractive therapeutic target, and its inhibition could have broad applicability in oncology. nih.govbiorxiv.org
The table below summarizes key tumor suppressor genes targeted by miR-21 and the functional consequences of their restoration by an inhibitor.
| Target Gene | Full Name | Function | Consequence of Restoration by miR-21 Inhibitor |
| PTEN | Phosphatase and Tensin Homolog | A tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. spandidos-publications.commdpi.com | Inhibition of the pro-survival PI3K/Akt pathway, leading to decreased proliferation and increased apoptosis. nih.govnih.gov |
| PDCD4 | Programmed Cell Death Protein 4 | A tumor suppressor that inhibits translation and the activity of transcription factor AP-1, thereby promoting apoptosis and inhibiting invasion. mdpi.comnih.gov | Increased apoptosis and reduced tumor cell invasion and proliferation. nih.gov |
| RECK | Reversion-inducing Cysteine-rich protein with Kazal motifs | A membrane-anchored inhibitor of matrix metalloproteinases (MMPs), which suppresses tumor invasion and metastasis. nih.govnih.gov | Decreased activity of MMPs, leading to reduced cancer cell invasion and metastasis. nih.gov |
| Bcl-2 | B-cell lymphoma 2 | An anti-apoptotic protein. Some studies indicate miR-21 may upregulate Bcl-2, while others show it targets Bcl-2 mRNA to increase apoptosis in specific cell types. nih.govresearchgate.net | Modulation of the apoptotic pathway; inhibition of miR-21 can sensitize cells to apoptosis by downregulating Bcl-2 in certain contexts. nih.gov |
| TPM1 | Tropomyosin 1 | A component of the cytoskeleton involved in cell motility and stability; its loss is associated with enhanced cell migration. patsnap.comspandidos-publications.com | Regulation of the cytoskeleton, leading to decreased cell migration and invasion. patsnap.comspandidos-publications.com |
Strategies for Synergistic Therapeutic Combinations with Existing Agents
A significant aspect of the therapeutic potential of this compound is its ability to act synergistically with existing anticancer agents. Overexpression of miR-21 is frequently linked to resistance to chemotherapy and radiation. nih.govresearchgate.net By inhibiting miR-21, cancer cells can be re-sensitized to conventional treatments, enhancing their efficacy.
Research has shown that combining miR-21 inhibitors with chemotherapeutic drugs results in a more potent anti-tumor response than either agent used alone. spandidos-publications.com For example, co-treatment with doxorubicin and a miR-21 inhibitor in glioblastoma cells led to a remarkable increase in the expression of tumor suppressor genes and significantly reduced tumor cell proliferation, invasion, and migration in vitro. spandidos-publications.com Similarly, inhibiting miR-21 has been shown to synergistically increase the ability of agents like gemcitabine and trastuzumab to reduce the viability of pancreatic and breast cancer cells, respectively. nih.govnih.gov In glioblastoma, miR-21 inhibition sensitizes cells to temozolomide-induced apoptosis. nih.gov This synergistic approach holds promise for overcoming drug resistance and improving patient outcomes. researchgate.net
The following table details examples of synergistic combinations involving miR-21 inhibitors.
| Combination Agent | Cancer Type | Observed Synergistic Effect |
| Doxorubicin | Glioblastoma | Enhanced expression of tumor suppressor genes, reduced cell proliferation, invasion, and migration. spandidos-publications.com |
| Gemcitabine | Pancreatic Cancer | Increased tumor regression and enhanced drug delivery to the tumor. nih.gov |
| Temozolomide | Glioblastoma | Increased sensitivity to drug-induced apoptosis. nih.gov |
| Topotecan | Breast Cancer | Increased sensitization to the drug via downregulation of the anti-apoptotic protein BCL2. nih.gov |
| Trastuzumab | HER2-positive Breast Cancer | Increased reduction in cancer cell viability. nih.gov |
| miR-10b inhibitor | Glioblastoma | Additive inhibitory effect on cell viability, enhanced apoptosis, and reduced invasion ability. spandidos-publications.com |
Considerations for Targeted Delivery and Formulation in Experimental Settings
A critical challenge for the clinical translation of oligonucleotide-based therapies like this compound is ensuring efficient and targeted delivery to the intended cells while minimizing off-target effects. nih.gov Naked oligonucleotides are susceptible to degradation by nucleases in the bloodstream and have difficulty crossing cell membranes. nih.gov Therefore, advanced formulation and delivery strategies are essential.
In experimental settings, various nanocarrier systems are being explored to improve the delivery of miR-21 inhibitors. These include core-shell tecto dendrimers, lipid-based nanoparticles, and polymeric nanoparticles. researchgate.netcas.org These carriers protect the inhibitor from degradation, enhance its circulation time, and facilitate cellular uptake. cas.org
To achieve targeted delivery, these nanocarriers can be functionalized with specific ligands that bind to receptors overexpressed on cancer cells. For instance, conjugating a delivery vehicle with a transferrin receptor aptamer has been shown to efficiently deliver a miR-21 inhibitor into glioblastoma cells, which have high levels of transferrin receptors. nih.gov Another approach involves using folic acid as a targeting ligand, as many cancer cells overexpress the folate receptor. nih.gov Such targeted strategies not only increase the concentration of the inhibitor at the tumor site but also reduce potential systemic toxicity. nih.gov The co-delivery of miR-21 inhibitors and chemotherapeutic drugs like doxorubicin within the same nanocarrier has also been shown to enhance therapeutic efficacy. spandidos-publications.comresearchgate.net
Broader Implications for MicroRNA-Targeted Drug Discovery
The development and investigation of this compound are part of a broader and rapidly advancing field of RNA-targeted therapeutics. The success of inhibiting a single, well-validated microRNA like miR-21 provides a strong rationale for targeting other miRNAs implicated in various diseases. biorxiv.orgnih.gov This approach represents a paradigm shift from traditional drug discovery, which has primarily focused on proteins. nih.gov
Targeting miRNAs offers several potential advantages. Because a single miRNA can regulate hundreds of downstream genes, modulating its activity can have a profound impact on entire pathological pathways. nih.govmdpi.com This pleiotropic effect makes miRNA-based therapies potentially very powerful. The discovery of small molecules that can bind to miRNA precursors and inhibit their processing further expands the toolkit for miRNA-targeted drug discovery, offering alternatives to oligonucleotide-based approaches. biorxiv.orgnih.gov
The journey of miRNA inhibitors from preclinical research toward clinical application highlights both the immense potential and the significant challenges in this field. mdpi.com Issues related to delivery, specificity, off-target effects, and potential immunogenicity must be thoroughly addressed. cas.orgmdpi.com Nonetheless, the continued exploration of compounds like this compound is paving the way for a new class of therapeutics that could offer novel treatment options for cancer and a wide range of other conditions, including fibrotic and inflammatory diseases. biorxiv.orgnih.gov
Q & A
Basic Research Questions
Q. How should researchers optimize transfection parameters for miR-21 inhibitor 37 in in vitro models?
- Methodology :
- Use HiPerfect Transfection Reagent (Qiagen) at a final concentration of 50 nM for transient transfection. Confirm efficiency (>90%) using fluorescent siGLO oligos .
- Validate knockdown via qRT-PCR (SYBR Green Master Mix) with β-actin as an endogenous control. For example, 70 nM miR-21 inhibitor reduced miR-21 expression by ~70% in FaDu cells after 48 hours .
- Include negative controls (e.g., All-Star Negative Mimic) to rule off-target effects .
Q. What are the standard assays to validate miR-21 inhibition and downstream effects?
- Methodology :
- qRT-PCR : Measure miR-21 levels post-transfection (primer sequences in Table 1 of ) .
- Western Blotting : Assess protein targets like PTEN, AKT, or RhoB. For example, miR-21 inhibition in cholangiocarcinoma cells upregulated PTEN and E-cadherin while downregulating N-cadherin and Vimentin .
- Functional Assays : Use MTT for proliferation, Transwell for migration/invasion, and PI staining for apoptosis (e.g., 2 Gy radiation + miR-21 inhibitor enhanced inhibition rates in FaDu cells) .
Q. Which disease models are suitable for studying this compound?
- Methodology :
- Cancer : Head and neck squamous cell carcinoma (FaDu, SAS), hepatocellular carcinoma (HepG2), or glioblastoma (U251, LN229) .
- Metabolic Disorders : High-glucose (33.3 mmol/L) or hyperinsulinemia (50 ng/mL) models to mimic diabetic endothelial dysfunction .
- COPD : Cigarette smoke extract (CSE)-treated RAW264.7 macrophages or C57BL/6 mouse models .
Advanced Research Questions
Q. How does miR-21 inhibition reconcile contradictory findings across pathways (e.g., PTEN/AKT in cancer vs. MAPK/ET-1 in diabetes)?
- Methodology :
- Context-Specific Analysis : In diabetes, miR-21 upregulation under high glucose activates PTEN/AKT/eNOS and MAPK/ET-1 pathways, promoting endothelial dysfunction . In cancer, miR-21 suppression inhibits PI3K/AKT via PTEN, reducing chemoresistance .
- Pathway-Specific Inhibitors : Combine miR-21 inhibitor with AKT inhibitors (e.g., MK-2206) or MAPK blockers (e.g., SB203580) to dissect dominant mechanisms .
Q. What strategies enhance the therapeutic efficacy of this compound in combination therapies?
- Methodology :
- Radiation/Chemotherapy Synergy : In FaDu cells, 2 Gy radiation + miR-21 inhibitor increased antiproliferative effects by 40% compared to monotherapy .
- Drug Co-Delivery : Use lipid nanoparticles to co-encapsulate miR-21 inhibitor and cisplatin, improving uptake in NSCLC models .
- In Vivo Validation : Test combinations in xenograft models (e.g., HepG2 tumors) with endpoints like tumor volume and metastasis .
Q. How does miR-21 regulate macrophage polarization in COPD vs. cancer, and how can this be exploited therapeutically?
- Methodology :
- COPD : CSE upregulates miR-21, shifting macrophages to M2 (anti-inflammatory) via CD206/CD163, worsening airway remodeling. Use miR-21−/− mice to confirm M2/M1 ratio reduction .
- Cancer : Tumor-associated macrophages (TAMs) polarized to M2 promote immunosuppression. Inhibiting miR-21 in TAMs via intratumoral delivery may restore M1 antitumor activity .
- Single-Cell RNA-seq : Profile macrophage subsets post-inhibition to identify polarization markers (e.g., IL-10 for M2, TNF-α for M1) .
Q. What bioinformatic tools are critical for identifying novel miR-21 targets and off-target effects?
- Methodology :
- Target Prediction : Use TargetScan 7.2 or miRDB with the mature miR-21 sequence (5’-UAGCUUAUCAGACUGAUGUUGA-3’) .
- Off-Target Screening : Cross-reference miR-21 inhibitor sequences with databases like miRBase to avoid unintended mRNA binding .
- Validation : Dual-luciferase assays (e.g., pGL3-PTEN-3’UTR) and rescue experiments (e.g., RhoB overexpression reverses miR-21’s antiangiogenic effects) .
Methodological Considerations for Data Contradictions
- Dose-Dependent Effects : In COPD, low CSE concentrations polarize macrophages to M1, while high doses favor M2 . Validate using gradient CSE treatments (e.g., 1–10% v/v) .
- Cell-Type Specificity : miR-21 inhibition in endothelial cells reduces angiogenesis via RhoB , but in cancer cells, it suppresses proliferation via PTEN . Use cell-specific knockdown models (e.g., Cre-lox systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
